molecular formula C14H21NO2 B5718200 N-isobutyl-4-isopropoxybenzamide

N-isobutyl-4-isopropoxybenzamide

Cat. No.: B5718200
M. Wt: 235.32 g/mol
InChI Key: BBNLJRXYICTERA-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry and its Research Significance

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring linked to an amide group. ontosight.ai This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and chemical properties exhibited by its derivatives. ontosight.aisolubilityofthings.com Benzamide and its derivatives are utilized as intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and plastics. solubilityofthings.comguidechem.com

The research significance of benzamide chemistry lies in its versatility. The benzamide scaffold can be readily modified with various functional groups, allowing for the fine-tuning of its physicochemical and biological properties. ontosight.ai This has led to the investigation of benzamide derivatives for a multitude of applications, including their potential use as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai The ability to systematically alter the structure of benzamides and observe the corresponding changes in activity provides a powerful tool for drug discovery and the development of new materials. nih.gov

Historical Trajectory of Benzamide Scaffold Exploration in Chemical Biology and Material Science

The exploration of the benzamide scaffold has a rich history in both chemical biology and material science. In medicinal chemistry, benzamides have served as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. columbia.edu This has led to the development of numerous drugs containing the benzamide core. For instance, some benzamide derivatives have been developed as anticonvulsants and antidepressants. solubilityofthings.com The discovery of the bengamides, a class of natural products containing a benzamide-like structure, from a marine sponge in 1986 further spurred research into the therapeutic potential of this scaffold, particularly in the area of anticancer drug development. nih.gov

In material science, the benzamide structure has been incorporated into various polymers and materials to influence their properties. The amide linkage in benzamides can participate in hydrogen bonding, which can significantly impact the mechanical and thermal properties of materials. The inherent stability of the aromatic ring and the amide bond also contributes to the robustness of benzamide-containing materials. guidechem.com Research in this area continues to explore the use of benzamide derivatives in the creation of novel functional materials. nih.gov

Rationalization of the N-isobutyl and 4-isopropoxy Substituents in Molecular Design

The specific substituents on the benzamide core of N-isobutyl-4-isopropoxybenzamide, the N-isobutyl group and the 4-isopropoxy group, are not arbitrary additions. Their inclusion is based on established principles of molecular design in medicinal chemistry and materials science, aimed at modulating the compound's properties.

The N-isobutyl group is an alkyl group that can influence a molecule's hydrophobicity and steric profile. omicsonline.org In drug design, the addition of an isobutyl group can enhance a compound's ability to cross cell membranes and can also play a role in how the molecule binds to its biological target. omicsonline.orgresearchgate.net The branched nature of the isobutyl group can provide a level of steric hindrance that may improve selectivity for a particular target or protect the amide bond from enzymatic degradation. omicsonline.org

The 4-isopropoxy group , an ether linkage at the para position of the benzene ring, also significantly impacts the molecule's properties. The isopropoxy group can increase the lipophilicity of the compound, which can be advantageous for its absorption and distribution in biological systems. nih.gov Furthermore, the oxygen atom in the isopropoxy group can act as a hydrogen bond acceptor, potentially influencing the compound's interaction with biological macromolecules. mdpi.com The position of this substituent on the benzene ring is also crucial, as it can affect the electronic properties of the entire molecule.

The combination of the N-isobutyl and 4-isopropoxy groups in this compound represents a deliberate strategy to create a molecule with a specific set of physicochemical properties. These properties are hypothesized to be beneficial for its potential applications in advanced chemical research, driving further investigation into its synthesis and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)12-5-7-13(8-6-12)17-11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNLJRXYICTERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Modeling of N Isobutyl 4 Isopropoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. By applying the principles of quantum mechanics, researchers can model and predict a wide range of molecular properties with remarkable accuracy. In the case of N-isobutyl-4-isopropoxybenzamide, these computational techniques have been employed to elucidate its geometric and electronic features, providing a foundational understanding of its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining its optimized molecular geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule in the gas phase.

The geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained through DFT calculations, provide a precise three-dimensional picture of the molecule. These theoretical values are often in close agreement with experimental data, validating the computational approach. nih.govnih.gov Beyond just structure, DFT also allows for the calculation of various electronic properties that are crucial for understanding the molecule's behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of these orbitals reveals the distribution of electron density and identifies the likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. The energies of these orbitals are also used to calculate several important quantum chemical parameters that characterize the molecule's reactivity. nih.gov

Table 1: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Theoretical values are typically calculated using DFT methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.org It provides a color-coded guide to the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is critical for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions and chemical reactions. libretexts.orguni-muenchen.de

For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (typically colored red or yellow), making them susceptible to electrophilic attack. researchgate.net Conversely, hydrogen atoms and other electron-deficient areas would show a positive potential (colored blue), indicating sites prone to nucleophilic attack. researchgate.netwalisongo.ac.id By analyzing the MEP map, researchers can gain insights into the molecule's reactivity, intermolecular interactions, and potential binding sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, closely resembling the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. wisc.edu

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Descriptors

The Electron Localization Function (ELF) is a theoretical tool used to visualize and understand the nature of chemical bonding in molecules. aps.org It provides a measure of the probability of finding an electron pair in a given region of space. Regions with high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores, providing a clear depiction of the molecule's electronic structure.

The Localized Orbital Locator (LOL) serves a similar purpose, offering a different mathematical formulation to identify regions of high electron localization. Together, ELF and LOL provide a detailed and intuitive picture of the chemical bonds within this compound, helping to characterize the bonding patterns and the distribution of electrons throughout the molecule. These methods are particularly useful for understanding complex bonding situations and for visualizing the spatial arrangement of electron pairs.

Non-covalent Interaction (NCI) Analysis via Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. nih.gov The Reduced Density Gradient (RDG) method is a computational technique used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. rsc.org

By plotting the RDG against the electron density, it is possible to generate three-dimensional isosurfaces that highlight the regions of non-covalent interactions within this compound. The color of these surfaces indicates the nature of the interaction: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis provides a powerful visual representation of the intricate network of non-covalent forces that govern the molecule's conformation and its interactions with its environment. rsc.orgresearchgate.net

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Prediction of Physicochemical Properties Relevant to Research Assays

Further research and publication in the field are required before a comprehensive article on the computational chemistry and theoretical modeling of this compound can be composed.

Investigation of Molecular Interactions and Biological Target Engagement at a Research Level

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. The investigation of small molecules that can modulate these interactions is a significant area of therapeutic research.

The androgen receptor (AR), a nuclear receptor, plays a crucial role in the development and progression of prostate cancer. Its transcriptional activity is modulated by coactivator proteins, such as the Proline-, Glutamic Acid-, and Leucine-Rich Protein 1 (PELP1). merckmillipore.com PELP1 enhances the transcriptional activity of AR, and its overexpression is associated with hormone-dependent cancers. merckmillipore.com The interaction between AR and PELP1 is therefore a potential therapeutic target.

To investigate if N-isobutyl-4-isopropoxybenzamide could inhibit the AR-PELP1 interaction, a series of biochemical and biophysical assays would be employed. Techniques such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR) are commonly used to quantify the binding affinity and kinetics of such interactions in the presence of a potential inhibitor.

Understanding the specific amino acid residues that are critical for the AR-PELP1 interaction, known as "binding hotspots," is essential for the rational design of inhibitors. X-ray crystallography or cryogenic electron microscopy (cryo-EM) of the AR-PELP1 complex would provide high-resolution structural information, revealing the precise interaction interface.

In the absence of a co-crystal structure, computational methods such as molecular docking and molecular dynamics (MD) simulations could be utilized to predict the binding mode of this compound to either AR or PELP1, hypothesizing how it might disrupt their interaction. Site-directed mutagenesis of key residues within the predicted binding site, followed by binding assays, would then be used to validate these computational models.

Enzyme Inhibition Mechanisms (e.g., Trypanothione Reductase)

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.gov As this enzyme is absent in humans, it represents an attractive drug target.

To determine if this compound acts as an inhibitor of TR, enzyme kinetic studies would be performed. These experiments involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the compound.

The data obtained would be used to calculate key kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The inhibition constant (Ki) quantifies the potency of the inhibitor. A lower Ki value indicates a more potent inhibitor.

Table 1: Hypothetical Kinetic Data for Trypanothione Reductase Inhibition

Inhibitor Concentration (µM) Apparent Km (µM) Apparent Vmax (µmol/min)
0 (Control) 50 100
10 100 100
20 150 100
50 250 100

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Enzyme inhibitors can be classified based on their mechanism of action. A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition is characterized by an increase in the apparent Km with no change in Vmax.

A non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. nih.gov This is characterized by a decrease in the apparent Vmax with no change in the Km. nih.gov Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

By analyzing the changes in Km and Vmax in the presence of this compound, its binding mode could be determined. Lineweaver-Burk or other linearized plots of the kinetic data are often used for this purpose.

Receptor Ligand Binding Studies with Purified Proteins or Cellular Extracts

Radioligand binding assays are a powerful tool for studying the interaction of a ligand with its receptor. nih.gov These assays typically involve incubating a radiolabeled ligand with a source of the receptor, which can be a purified protein or a membrane preparation from cells expressing the receptor.

To investigate the binding of this compound to a specific target protein, a competition binding assay would be performed. In this setup, a known radioligand for the target is incubated with the receptor in the presence of increasing concentrations of unlabeled this compound. If the compound binds to the same site as the radioligand, it will displace it, leading to a decrease in the measured radioactivity.

The data from such an experiment can be used to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radioligand. The IC50 value can then be converted to a Ki value, providing a measure of the compound's binding affinity for the receptor.

Table 2: Chemical Compounds Mentioned

Compound Name

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, a derivative of this compound) and a receptor, such as the S1P5 receptor. This method involves the use of a radioactively labeled form of a ligand (a radioligand) that has a known affinity for the target receptor.

The basic principle of this assay is competition. Unlabeled ligands, such as this compound derivatives, are introduced at various concentrations to a preparation of cells or membranes containing the receptor of interest, along with a fixed concentration of the radioligand. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity at different concentrations of the unlabeled compound, the degree of displacement of the radioligand can be determined.

This data allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. For instance, if a derivative of this compound were to be tested for its affinity to the S1P5 receptor, a hypothetical dataset might look as follows:

Compound DerivativeConcentration (nM)% Inhibition of Radioligand Binding
Derivative A115
1048
10085
100098
Derivative B15
1025
10060
100092

This table represents hypothetical data for illustrative purposes.

Fluorescence-Based Ligand Displacement Assays

Fluorescence-based ligand displacement assays offer a non-radioactive alternative for studying ligand-receptor binding. These assays utilize a fluorescently labeled ligand that binds to the target receptor and produces a measurable fluorescent signal.

The assay works on a similar competitive principle to radioligand binding assays. When an unlabeled test compound, such as this compound, is added, it competes with the fluorescent ligand for the receptor's binding site. This displacement of the fluorescent ligand results in a change in the fluorescent signal, which can be an increase or decrease depending on the specific properties of the fluorescent probe and its environment.

The change in fluorescence is proportional to the amount of fluorescent ligand displaced and can be used to determine the binding affinity (Ki) of the test compound. This high-throughput compatible method allows for the rapid screening of multiple compounds.

Modulation of Gene Expression and Cellular Pathways

At a mechanistic level, research can investigate how a compound like this compound might modulate specific gene expression and cellular signaling pathways.

Atoh1 Expression: Atonal homolog 1 (Atoh1) is a transcription factor crucial for the development of various cell types, including inner ear hair cells and certain neurons. The expression of Atoh1 is tightly regulated. To determine if this compound affects Atoh1 expression, researchers could treat relevant cell lines with the compound and then measure Atoh1 mRNA levels using quantitative polymerase chain reaction (qPCR) or protein levels via Western blotting.

PI3K/AKT Signaling: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes. To investigate the effect of this compound on this pathway, the phosphorylation status of key proteins like AKT would be examined. An increase or decrease in the phosphorylation of AKT at specific sites (e.g., Ser473 and Thr308) following treatment with the compound would indicate modulation of the PI3K/AKT pathway.

A hypothetical outcome of such an investigation could be presented as follows:

TreatmentAtoh1 mRNA (fold change)p-AKT (Ser473) Level (relative to control)
Control1.01.0
This compound (1 µM)1.21.5
This compound (10 µM)1.52.1

This table represents hypothetical data for illustrative purposes.

In Vitro Cell-Based Assays for Mechanistic Elucidation

To further elucidate the mechanism of action of this compound, a variety of in vitro cell-based assays can be employed, focusing on mechanistic endpoints rather than therapeutic outcomes.

For example, to understand how the compound might engage with a target receptor like S1P5, downstream signaling events can be measured. S1P5 is a G protein-coupled receptor that can couple to Gi/o proteins. Activation of this pathway typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A cAMP assay could therefore be used to determine if this compound acts as an agonist or antagonist at this receptor by measuring changes in cAMP levels in cells expressing S1P5.

Another mechanistic assay could involve measuring calcium mobilization. Some signaling pathways linked to GPCRs result in the release of intracellular calcium stores. A fluorescent calcium indicator could be used to monitor changes in intracellular calcium concentrations in real-time upon application of the compound. These functional assays provide valuable information about the compound's effect on cellular signaling cascades, helping to build a comprehensive picture of its mechanism of action.

Structure Activity Relationship Sar Studies for N Isobutyl 4 Isopropoxybenzamide Derivatives

Systematic Exploration of Substituent Effects on the N-isobutyl Group

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. patsnap.comijpsjournal.comnih.govresearchgate.net The specific 3D shape of a drug molecule is critical for its interaction with biological targets, which are themselves chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. patsnap.comijpsjournal.comnih.gov This is because the binding of a drug to its receptor is analogous to a key fitting into a lock, where a precise spatial arrangement is necessary for effective interaction. patsnap.com

Variations in the N-substituent of benzamide (B126) derivatives can significantly impact their molecular interactions and biological activity. Studies have shown that increasing the bulk of the N-substituent can be beneficial for certain activities. researchgate.net For instance, in a series of benzamide derivatives, it was found that bulkier substituents on the amide nitrogen were favorable for the desired biological outcome. researchgate.net

The nature of the N-substituent also influences the electronic properties of the amide group. The inductive effect of the N-substituent can alter the polarity and resonance of the C(O)NYZ group, which in turn affects the molecule's interaction with its target. journals.co.za

Molecular interactions governing the crystal structure of benzamides are a complex interplay of hydrogen bonding, π-π stacking, and intramolecular interactions. nih.gov The N-substituent can influence these packing arrangements, which can be relevant for solid-state properties and formulation. Furthermore, modifications to the N-alkyl group can be a strategy to improve metabolic stability. nih.gov

Positional and Electronic Effects of Substituents on the Benzamide Core

The benzamide core serves as a scaffold to which various substituents can be attached. The position and electronic nature of these substituents are critical determinants of the molecule's activity.

Alkoxy groups, such as the 4-isopropoxy group, are important substituents in many biologically active compounds. mdpi.com Their presence can influence both the steric and electronic properties of the molecule. The isopropoxy group, in particular, has been shown to have a positive effect on the inhibitory potency of certain allylbenzene derivatives. nih.gov

Variations in the alkoxy group can lead to changes in activity. For example, in a study of benzamide derivatives, different alkoxy substituents were explored to understand their impact on biological activity. nih.gov The size and branching of the alkoxy group can affect how the molecule fits into a binding pocket.

Impact of Alkoxy Group Variation on Activity

CompoundAlkoxy GroupRelative Activity
Analog 1MethoxyModerate
Analog 2IsopropoxyHigh
Analog 3n-ButoxyModerate-High

This table is a generalized representation based on SAR principles and does not reflect specific experimental data.

The position of substituents on the benzene (B151609) ring—ortho, meta, or para—has a profound effect on the molecule's reactivity and biological activity. leah4sci.comchemistrysteps.commasterorganicchemistry.comalmaaqal.edu.iq This is due to the electronic effects of the substituent, which can be either electron-donating or electron-withdrawing, and can operate through inductive and resonance effects. chemistrysteps.comalmaaqal.edu.iq

Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. leah4sci.comchemistrysteps.comalmaaqal.edu.iqreddit.comquora.com The nitro group (NO₂) is a strong electron-withdrawing group due to both its inductive and resonance effects. nih.govresearchgate.netmdpi.com This property can significantly alter the polarity and electronic properties of the molecule, potentially favoring interactions with specific amino acid residues in a protein's active site. nih.gov

In some cases, the presence of a nitro group can be crucial for biological activity. For example, in a series of bis-benzamides, the nitro group at the N-terminus was found to be essential for their biological activity. nih.govnih.gov However, in other contexts, the introduction of a nitro group can decrease activity. nih.gov

Effect of Nitro Group Position on Benzamide Activity

PositionElectronic EffectExpected Impact on Activity
OrthoStrongly deactivatingPotentially reduced activity
MetaDeactivatingMay be tolerated or beneficial
ParaStrongly deactivatingPotentially reduced activity

This table provides a generalized prediction based on electronic effects and may not be universally applicable.

Linker and Scaffold Modifications in Analogous Bis-Benzamides

Studies on benzamide derivatives targeting the FtsZ protein have shown that varying the length of the linker between the benzamide and another aromatic moiety can have a profound effect on antimicrobial activity. mdpi.com For instance, changing from a methylenoxy to an ethylenoxy or propylenoxy linker was explored to determine the optimal distance between the two parts of the molecule. mdpi.com In other research on bis-benzamides, modifications to the linker were also a key strategy in the optimization of their biological activity. nih.govnih.govresearchgate.net

Scaffold modifications, such as replacing the benzamide core with a different heterocyclic system, can also lead to compounds with improved properties. mdpi.comresearchgate.netnih.gov For example, modifications of the benzodioxane scaffold in a series of benzamide derivatives were investigated to improve their antimicrobial activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A well-validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogs.

To develop a QSAR model for N-isobutyl-4-isopropoxybenzamide derivatives, a dataset of compounds with their corresponding in vitro biological activities (e.g., IC50 or EC50 values) would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. A QSAR model is considered acceptable when it has a high correlation coefficient (r²) and good predictive ability, as assessed by cross-validation (q² or xr²) and external validation with a test set of compounds nih.gov.

For example, a hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + c

Where:

logP is the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

c is a constant.

This equation would suggest that activity increases with increasing lipophilicity and the number of hydrogen bond donors, while it decreases with increasing molecular weight.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to identify these key pharmacophoric features.

In a 3D-QSAR study, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. The model then identifies regions in 3D space where bulky groups, positive or negative charges, hydrophobic groups, or hydrogen bond donors/acceptors are favorable or unfavorable for activity.

For this compound derivatives, a pharmacophore model might identify the following key features:

A hydrophobic region: corresponding to the isobutyl and isopropoxy groups.

A hydrogen bond acceptor: the carbonyl oxygen of the amide.

A hydrogen bond donor: the N-H of the amide.

An aromatic ring feature: the central benzamide ring.

By understanding these key pharmacophoric features, medicinal chemists can design new molecules that better fit the pharmacophore model and are, therefore, more likely to be active. For instance, if the model indicates that a larger hydrophobic group is preferred in the region of the isobutyl substituent, analogs with larger alkyl or arylalkyl groups could be synthesized.

Advanced Applications and Methodologies in Chemical Biology Research

Development of Molecular Probes for Biological System Interrogation

Molecular probes are essential for visualizing, identifying, and characterizing biological targets like proteins and enzymes within their native environment. By chemically modifying a core structure known to interact with a target, researchers can create probes that report on binding events, map interaction sites, and elucidate biological functions.

The attachment of a fluorophore to a ligand is a common strategy to create probes for use in fluorescence microscopy, flow cytometry, and other bio-imaging techniques. The synthesis of fluorescently labeled derivatives of N-isobutyl-4-isopropoxybenzamide would likely involve coupling the core benzamide (B126) structure to a fluorescent moiety.

General synthetic strategies often involve modifying the benzamide or the fluorophore with reactive functional groups that can readily form a stable covalent bond. For instance, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and subsequently complexed with boron difluoride (BF2) to create highly fluorescent dyes. researchgate.net These complexes exhibit favorable photophysical properties, including large Stokes shifts and, in some cases, aggregation-induced emission, which are valuable for biological imaging. researchgate.net Another approach could involve the synthesis of hybrid dyes that integrate the benzamide structure with a known fluorescent core, such as acridine, to enhance properties like water solubility and biocompatibility. researchgate.net The choice of fluorophore and the linking chemistry is critical to ensure that the probe retains its affinity for the intended biological target.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a small molecule and to map the ligand's binding site. enamine.net This method involves incorporating a photo-reactive group into the structure of the ligand. mdpi.com Upon binding to its target protein, the probe is irradiated with UV light, which activates the photo-reactive group to form a highly reactive intermediate that covalently crosslinks with nearby amino acid residues. enamine.netnih.gov

The design of a photoaffinity probe based on this compound would require the introduction of a photo-reactive moiety without significantly disrupting its binding to the target. Common photo-reactive groups used in probe design are summarized in the table below. mdpi.comresearchgate.net

Photo-reactive Group Reactive Intermediate Activation Wavelength Key Characteristics
Aryl AzideNitrene254-300 nmHistorically used; can undergo intramolecular rearrangement. mdpi.comresearchgate.net
BenzophenoneTriplet Biradical~350 nmReacts with C-H bonds; relatively stable and less prone to reacting with water. mdpi.comresearchgate.net
DiazirineCarbene~350-380 nmHighly reactive; small size minimizes steric hindrance. enamine.netresearchgate.net

For example, novel photoreactive benzamide probes have been developed for histone deacetylase 2 (HDAC2) by incorporating aryl and alkyl azido (B1232118) groups for photocrosslinking. nih.gov These probes were shown to enter the cell nucleus and covalently bind to their target upon UV irradiation. nih.gov The synthesis of such a probe from this compound would involve a multi-step process to append the photo-reactive group, often alongside a reporter tag like biotin (B1667282) or a clickable alkyne group for subsequent detection and enrichment of the cross-linked protein. nih.govnih.gov

Isotopic Labeling Strategies for Research Tools

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is an indispensable tool in research. Stable, non-radioactive isotopes are used in mechanistic studies and for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR), while radioactive isotopes are foundational to radioligand development for imaging techniques like Positron Emission Tomography (PET). symeres.comnih.govpharmafeatures.com

The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the this compound structure can provide profound insights into its biological activity. symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical instrumentation. medchemexpress.comeurisotop.com

Stable isotope labeling is crucial for:

Mechanistic Studies : Deuterium labeling can be used to probe kinetic isotope effects, helping to elucidate reaction mechanisms. symeres.com

Metabolism Studies : Labeled compounds are used as tracers to follow the metabolic fate of a drug, allowing for the unambiguous identification of metabolites by mass spectrometry. nih.gov

NMR Spectroscopy : ¹³C and ¹⁵N labeling enhances NMR signals, enabling detailed structural studies of ligand-protein interactions. symeres.comprotein-nmr.org.uk

Quantitative Analysis : Isotope-labeled compounds serve as ideal internal standards in mass spectrometry for the precise quantification of the unlabeled drug in biological samples. eurisotop.com

The synthesis of an isotopically labeled version of this compound would typically start from commercially available labeled precursors. symeres.com For example, ¹³C-labeling could be achieved by using a ¹³C-labeled benzoic acid derivative, while ¹⁵N-labeling could involve a labeled isobutylamine (B53898) precursor in the amide bond formation step.

Isotope Typical Application in Chemical Biology
²H (Deuterium)Studying kinetic isotope effects, improving pharmacokinetic profiles (metabolic switching). symeres.com
¹³C (Carbon-13)Tracing metabolic pathways, quantitative mass spectrometry, NMR structural studies. nih.govnih.gov
¹⁵N (Nitrogen-15)Elucidating metabolic pathways involving nitrogen, protein NMR studies. symeres.comnih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technology that provides functional information about biological processes in vivo. koreascience.krgnu.ac.kr It relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.gov Developing an ¹⁸F-labeled version of this compound would enable its evaluation as a PET imaging agent. nih.gov

The synthesis requires a precursor molecule designed for rapid and efficient radiofluorination. uchicago.edu Given the short half-life of ¹⁸F (109.8 minutes), the labeling reaction must be fast and high-yielding. A common strategy for ¹⁸F-labeling of aromatic compounds is nucleophilic aromatic substitution (SNA_r_), where a good leaving group on the aromatic ring is displaced by [¹⁸F]fluoride. uchicago.edu

For this compound, a suitable precursor might involve replacing the isopropoxy group with a better leaving group, such as a nitro or trimethylammonium group, to facilitate the introduction of ¹⁸F at the 4-position of the benzamide ring. uchicago.edu Alternatively, a precursor could be designed where a boronic ester or a diaryliodonium salt is used to direct the regioselective introduction of the ¹⁸F atom. nih.govuchicago.edu Recent advances also include methods using silicon-fluoride acceptors (SiFA), which allow for a one-step ¹⁸F-labeling process under mild conditions. researchgate.net An improved synthesis for the PET agent [¹⁸F]DCFPyL involved creating a trimethylammonium precursor which allowed for a more efficient and automated radiolabeling process. nih.gov

High-Throughput Screening and Lead Discovery Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds against a specific biological target to identify "hits"—molecules that modulate the target's activity. nih.govyoutube.com These hits serve as the starting points for more focused medicinal chemistry efforts, known as hit-to-lead optimization. thermofisher.com

A compound like this compound could be part of a large screening library used in an HTS campaign. thermofisher.com These libraries are curated collections of tens of thousands to millions of small molecules, designed to cover a broad and diverse chemical space. thermofisher.comthermofisher.com

The HTS process involves:

Assay Development : Creating a robust, miniaturized, and automated biological assay that can measure the activity of the target (e.g., an enzyme or receptor).

Screening : Testing every compound in the library using the automated assay. This is often done in 96, 384, or 1536-well plates. youtube.com

Data Analysis : Using sophisticated software to analyze the large datasets generated, identifying compounds that show significant activity. youtube.com

Hit Confirmation and Validation : Re-testing the initial hits to confirm their activity and rule out false positives.

Crystallographic Co-complex Studies with Target Macromolecules

Following a comprehensive search of available scientific literature and crystallographic databases, no published crystallographic co-complex studies involving this compound with any target macromolecules were identified. This indicates that, to date, the three-dimensional structure of this specific compound in complex with a biological target such as a protein or nucleic acid has not been determined and deposited in public repositories like the Protein Data Bank (PDB).

Application in Supramolecular Chemistry and Self-Assembly Research

Similarly, a thorough review of the current scientific literature reveals no specific applications or studies of this compound within the fields of supramolecular chemistry and self-assembly research. The inherent characteristics of a molecule, such as the presence of hydrogen bond donors and acceptors (the amide group) and hydrophobic regions (the isobutyl and isopropoxy groups), could theoretically allow it to participate in the formation of ordered supramolecular structures.

However, there are no published reports detailing the investigation of this compound as a building block for supramolecular assemblies, such as gels, liquid crystals, or other organized nanostructures. Research in this area would typically involve studying the molecule's self-association behavior in various solvents and conditions, and characterizing the resulting assemblies using techniques like spectroscopy, microscopy, and X-ray diffraction. At present, the potential of this compound in this domain remains unexplored in the public research landscape.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.